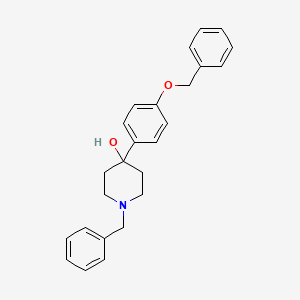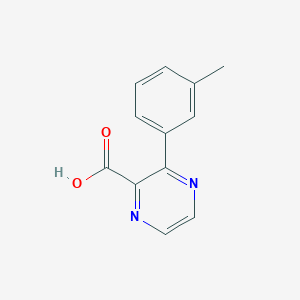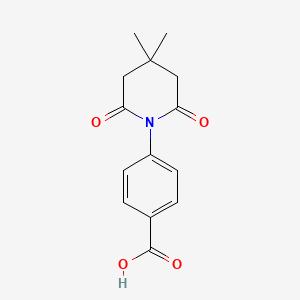![molecular formula C12H30N2O2Si3 B13937692 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone CAS No. 55517-42-5](/img/structure/B13937692.png)
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone is a compound that features a unique structure with multiple trimethylsilyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Métodos De Preparación
The synthesis of 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone typically involves the reaction of trimethylsilyl chloride with appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, such as 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide, which reacts with other reagents to form the desired compound .
Análisis De Reacciones Químicas
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, especially in the modification of biomolecules.
Industry: Used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar compounds to 4-[Bis(trimethylsilyl)amino]-2-(trimethylsilyl)-3-isoxazolidinone include:
Bis(trimethylsilyl)amine: Known for its use in organic synthesis and as a precursor in chemical vapor deposition.
4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide: Used in Grignard reactions for the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
55517-42-5 |
|---|---|
Fórmula molecular |
C12H30N2O2Si3 |
Peso molecular |
318.63 g/mol |
Nombre IUPAC |
4-[bis(trimethylsilyl)amino]-2-trimethylsilyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H30N2O2Si3/c1-17(2,3)13-12(15)11(10-16-13)14(18(4,5)6)19(7,8)9/h11H,10H2,1-9H3 |
Clave InChI |
VTUDCNUCIOQUQG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1C(=O)C(CO1)N([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13937609.png)



![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)





![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)
